molecular formula C14H11NOS2 B2493283 N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-00-0

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2493283
CAS No.: 2034473-00-0
M. Wt: 273.37
InChI Key: OPFWDNNLSWECQL-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzo[b]thiophene core with a carboxamide group at the 2-position and a thiophen-3-ylmethyl substituent.

Preparation Methods

The synthesis of N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of benzo[b]thiophene-2-carboxylic acid with thiophen-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS2/c16-14(15-8-10-5-6-17-9-10)13-7-11-3-1-2-4-12(11)18-13/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFWDNNLSWECQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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